molecular formula C22H15N3O B382579 5-(4-methylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one

5-(4-methylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one

Cat. No.: B382579
M. Wt: 337.4 g/mol
InChI Key: MDKIKYXPIIGINV-UHFFFAOYSA-N
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Description

5-(4-methylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one is a complex heterocyclic compound based on the phthalazinoquinazolinone scaffold, a structure of high interest in medicinal chemistry for its potential to interact with diverse biological targets. Quinazolinone derivatives are extensively investigated in oncology research, with recent studies demonstrating that structurally similar analogues exhibit potent and selective cytotoxicity against a broad panel of human tumor cell lines, including Huh7-D12, Caco-2, HCT-116, and MCF-7 . These compounds can inhibit cancer cell growth with IC50 values in the micromolar range, while notably showing no significant toxicity toward normal, non-cancerous cells, suggesting a promising therapeutic window for anti-cancer applications . Furthermore, the quinazolinone core is a privileged structure in drug discovery, known for its versatility in inhibiting various enzymes. Recent research has successfully leveraged this scaffold to develop non-peptidic, non-covalent inhibitors of viral proteases, such as the SARS-CoV-2 main protease (Mpro), highlighting its potential in antiviral drug development . The specific substitution pattern of the 4-methylphenyl group in this compound is designed to explore interactions within hydrophobic pockets of target proteins, a strategy commonly employed to enhance binding affinity and selectivity in rational drug design . This reagent is intended for research purposes only, providing scientists with a valuable chemical tool for probing new mechanisms of action, developing structure-activity relationships (SAR), and advancing the discovery of novel therapeutic agents.

Properties

Molecular Formula

C22H15N3O

Molecular Weight

337.4 g/mol

IUPAC Name

5-(4-methylphenyl)quinazolino[2,3-a]phthalazin-8-one

InChI

InChI=1S/C22H15N3O/c1-14-10-12-15(13-11-14)20-16-6-2-3-7-17(16)21-23-19-9-5-4-8-18(19)22(26)25(21)24-20/h2-13H,1H3

InChI Key

MDKIKYXPIIGINV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C52

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C52

Origin of Product

United States

Biological Activity

5-(4-methylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one is a compound of considerable interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various cancer types, and relevant research findings.

The molecular formula of this compound is C22H15N3OSC_{22}H_{15}N_3OS, with a molar mass of 369.44 g/mol. The compound exhibits a density of approximately 1.34 g/cm³ and a predicted boiling point of 589.6 °C .

PropertyValue
Molecular FormulaC22H15N3OS
Molar Mass369.44 g/mol
Density1.34 g/cm³
Boiling Point589.6 °C (predicted)
pKa0.54 (predicted)

The primary mechanism through which this compound exerts its biological effects is through inhibition of histone deacetylases (HDACs). HDACs are critical regulators in the epigenetic modification of histones, influencing gene expression related to cell cycle progression and apoptosis .

Key Findings:

  • HDAC Inhibition : The compound has been shown to possess nano-molar IC50 values against various cancer cell lines, indicating potent inhibition compared to traditional HDAC inhibitors like SAHA (vorinostat) .
  • Cell Proliferation : Studies demonstrated that treatment with this compound leads to increased acetylation of histone H3 and α-tubulin, promoting apoptosis in HepG2 liver cancer cells through activation of the p53 signaling pathway .

Biological Activity in Cancer Research

Research has highlighted the anticancer potential of this compound through various studies:

  • Antitumor Efficacy : In vivo studies using HepG2 xenograft models revealed that this compound exhibits significant antitumor activity with minimal toxicity .
  • Mechanistic Insights : The activation of the p53 pathway is crucial for its anticancer effects, as p53 is a well-known tumor suppressor protein that plays a key role in regulating the cell cycle and inducing apoptosis .

Case Studies and Research Findings

  • Study on Hepatocellular Carcinoma :
    • Objective : To evaluate the efficacy of phthalazino[1,2-b]quinazolinone derivatives as multi-target HDAC inhibitors.
    • Results : Compound 8h (structurally similar to this compound) showed superior antitumor activity compared to SAHA in HepG2 models, with IC50 values indicating high potency .
  • Mechanistic Study :
    • A detailed investigation into the molecular pathways affected by this compound revealed significant alterations in histone acetylation patterns and downstream effects on gene expression related to cell survival and proliferation .

Scientific Research Applications

Synthesis of 5-(4-methylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one

The synthesis of this compound typically involves the condensation of specific amines with phthalic anhydride derivatives. For example, Liu et al. (2017) reported the synthesis of various substituted derivatives through the reaction of 5-chloro-8H-phthalazino[1,2-b]quinazolin-8-one with different amines, yielding good yields and purities suitable for further biological testing .

Anticancer Activity

One of the most promising applications of this compound derivatives is their potential as multi-target inhibitors of histone deacetylases (HDACs), which are implicated in various cancers. Research has demonstrated that certain derivatives exhibit potent inhibitory effects on HDACs, with IC50 values in the nanomolar range against hepatocellular carcinoma cells. For instance, compound 8h was shown to significantly suppress HepG2 cell proliferation by enhancing histone acetylation and activating the p53 signaling pathway .

Antimicrobial Properties

The compound also shows significant antimicrobial activity. A study evaluated various derivatives for their ability to inhibit bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, revealing that some derivatives possess antibacterial and antifungal properties comparable to standard treatments . The antimicrobial efficacy is often attributed to the structural characteristics of the quinazolinone moiety.

Anti-inflammatory Effects

In addition to its antimicrobial properties, some derivatives have been tested for anti-inflammatory activity using models such as the carrageenan-induced paw edema test in rats. Results indicated that certain compounds exhibited anti-inflammatory effects comparable to ibuprofen, suggesting their potential utility in treating inflammatory conditions .

Case Studies and Research Findings

StudyFocusKey Findings
Liu et al., 2017Synthesis and characterizationDeveloped a series of substituted derivatives with good yields; explored their biological activities .
PubMed Article (2022)HDAC inhibitionCompound 8h showed strong anticancer activity with low toxicity in vivo; effective against hepatocellular carcinoma cells .
Antimicrobial Study (2011)Antimicrobial evaluationSeveral derivatives exhibited significant antibacterial and antifungal activity against multiple strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues within the Phthalazinoquinazolinone Family

5-(3,4-Dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one (CAS: 379242-03-2)
  • Structure : Differs by the substitution of a 3,4-dimethylphenyl group instead of 4-methylphenyl.
  • Molecular Formula : C₂₃H₁₇N₃O (molar mass: 351.40 g/mol).
5-(Benzylthio)-8H-phthalazino[1,2-b]quinazolin-8-one (CAS: 379250-17-6)
  • Structure : Substitution of the 4-methylphenyl group with a benzylthio (-S-CH₂C₆H₅) moiety.
  • Molecular Formula : C₂₃H₁₅N₃OS (molar mass: 381.45 g/mol).
  • Key Differences : The benzylthio group introduces sulfur, which may enhance hydrogen bonding or redox activity. This modification could improve membrane permeability compared to the methylphenyl variant .

Comparison with Triazoloquinazolinone Derivatives

Compounds with triazolo[5,1-b]quinazolinone cores share structural similarities but differ in heterocyclic components:

Compound Name Core Structure Substituents Notable Activities Reference
6-(4-Methylphenyl)-triazoloquinazolin-8(4H)-one Triazole + quinazolinone 4-Methylphenyl at 6-position Potent antibacterial activity
9-(3-Fluorophenyl)-triazoloquinazolin-8(4H)-one Triazole + quinazolinone 3-Fluorophenyl at 9-position Antifungal properties
Target Compound Phthalazine + quinazolinone 4-Methylphenyl at 5-position Underexplored (theoretical potential)

Key Insights :

  • The triazoloquinazolinones generally exhibit stronger antimicrobial activities, likely due to the electron-deficient triazole ring enhancing interactions with microbial enzymes .

Substituent Effects on Bioactivity

  • 4-Methylphenyl vs. 3,4-Dimethylphenyl : The latter’s increased lipophilicity may improve blood-brain barrier penetration but reduce solubility .
  • Phenyl vs.

Preparation Methods

Route 1: Cyclization from Methyl 2-Aminobenzoate

This method begins with methyl 2-aminobenzoate, which undergoes condensation with hydrazine hydrate to form 2-aminobenzohydrazide. Subsequent cyclization with phthalic anhydride in N,N-dimethylacetamide (DMAc) at reflux produces 5H-phthalazino[1,2-b]quinazoline-5,8(6H)-dione. Chlorination with POCl₃ yields 5-chloro-8H-phthalazino[1,2-b]quinazolin-8-one, which reacts with 4-methylaniline under basic conditions (triethylamine in DMF) to introduce the 4-methylphenyl group.

Critical Reaction Conditions

  • Cyclization : Reflux in DMAc for 12 hours.

  • Chlorination : POCl₃ at reflux for 5 hours.

  • Amination : 80°C for 12 hours in DMF with triethylamine.

Table 1: Key Intermediates and Yields

IntermediateYieldPurification Method
2-Aminobenzohydrazide62.3%Filtration
5-Chloro intermediate62.6%Filtration, cold water wash
5-(4-Methylphenyl) derivative81.5%Recrystallization (MeOH)

Route 2: Anthranilic Acid-Based Synthesis

An alternative approach starts with anthranilic acid, which reacts with triphosgene in tetrahydrofuran (THF) to form an intermediate hydrazide. Cyclization with hydrazine hydrate at 105°C under nitrogen produces the quinazolinone core. The 5-chloro derivative is then aminated with 4-methylaniline in liquid amine or DMF, yielding the target compound.

Advantages Over Route 1

  • Higher functional group tolerance due to milder conditions.

  • Avoids POCl₃, reducing corrosion risks.

Table 2: Comparative Analysis of Synthetic Routes

ParameterRoute 1Route 2
Starting MaterialMethyl 2-aminobenzoateAnthranilic acid
Cyclization AgentPhthalic anhydrideTriphosgene
Chlorination RequiredYesNo
Typical Yield62–81%70–85%

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclization Step : DMAc outperforms DMF due to higher boiling point (165°C vs. 153°C), enabling prolonged reflux without solvent loss.

  • Amination Step : Liquid amine reactions (60°C, 7 hours) offer faster kinetics than DMF-based methods (80°C, 12 hours).

Role of Bases

Triethylamine is critical for scavenging HCl during amination, preventing side reactions. Stoichiometric excess (3:1 base:substrate) ensures complete conversion.

Purification and Characterization

Purification Techniques

  • Recrystallization : Methanol is preferred for final product purification, achieving >95% purity.

  • Filtration : Used for intermediates due to their low solubility in polar solvents.

Spectral Characterization

Infrared (IR) Spectroscopy

  • C=O stretch at 1667 cm⁻¹ confirms lactam formation.

  • N-H stretches (3374 cm⁻¹) validate amine incorporation.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Aromatic protons appear as multiplet signals between δ7.4–8.8 ppm. The 4-methyl group resonates as a singlet at δ2.3 ppm.

  • ¹³C NMR : Carbonyl carbons at δ157–160 ppm; quaternary carbons in the fused ring system at δ120–150 ppm.

Mass Spectrometry

  • ESI-MS shows [M+H]⁺ at m/z 338.38, consistent with the molecular formula C₂₂H₁₅N₃O.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Hydrolysis of the chloro intermediate during amination reduces yield.

  • Solution : Strict anhydrous conditions and rapid workup minimize degradation.

Scalability

  • Issue : Exothermic cyclization poses safety risks at larger scales.

  • Solution : Gradual reagent addition and temperature-controlled reactors enhance safety .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-methylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one, and how can crystallization conditions be optimized for structural analysis?

  • Methodological Answer : The compound can be synthesized via multistep heterocyclic condensation, as demonstrated in analogous phthalazinoquinazoline systems. For example, recrystallization from methanol is a critical step to obtain high-purity crystals suitable for X-ray diffraction (XRD). Optimizing solvent polarity and cooling rates during crystallization minimizes impurities and enhances crystal lattice integrity .

Q. How can researchers confirm the molecular structure of this compound using spectroscopic and analytical techniques?

  • Methodological Answer : A combination of 1H^1H-/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and FT-IR is essential. For heterocyclic systems like phthalazinoquinazolines, 1H^1H-NMR can resolve aromatic proton splitting patterns, while HRMS verifies molecular ion peaks. XRD remains the gold standard for unambiguous structural confirmation, as shown in studies of related triazoloquinazolines .

Q. What safety protocols are critical when handling phthalazinoquinazoline derivatives in laboratory settings?

  • Methodological Answer : While direct safety data for this compound is limited, analogous heterocycles require strict precautions:

  • Use flame-resistant lab coats and nitrile gloves to prevent dermal exposure.
  • Store in inert atmospheres (e.g., argon) to avoid oxidation.
  • Employ fume hoods during synthesis to mitigate inhalation risks, as recommended for structurally similar triazoloquinazolines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up the synthesis of 5-(4-methylphenyl)-8H-phthalazinoquinazolin-8-one?

  • Methodological Answer : Yield discrepancies often arise from incomplete cyclization or by-product formation. For example, titanium tetrachloride-mediated reactions (used in analogous diazepine syntheses) require strict moisture control to prevent hydrolysis. Monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios of reagents (e.g., amine catalysts) can improve reproducibility .

Q. What strategies are effective for identifying and characterizing by-products in phthalazinoquinazoline synthesis?

  • Methodological Answer : By-products like desmethyl derivatives or ring-opened intermediates are common. High-resolution LC-MS coupled with preparative chromatography isolates these species. For instance, in triazoloquinazoline syntheses, by-products with altered substituent positions were identified via 1H^1H-NMR coupling constants and MS/MS fragmentation patterns .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

  • Methodological Answer : SAR requires systematic modification of the 4-methylphenyl group and phthalazine core. For example:

  • Replace the methyl group with electron-withdrawing substituents (e.g., -CF3_3) to assess electronic effects on receptor binding.
  • Test derivatives in vitro for H1_1-antihistaminic activity using histamine-induced guinea pig ileum contraction assays, as validated for triazoloquinazoline analogs .

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) with homology-modeled receptors (e.g., histamine H1_1 receptor) can prioritize experimental targets. Density functional theory (DFT) calculations further optimize substituent geometry to enhance ligand-receptor interactions, as applied in studies of triazoloquinazoline antihistamines .

Data Contradiction and Validation

Q. How should researchers address conflicting spectral data for phthalazinoquinazoline derivatives?

  • Methodological Answer : Contradictions in 1H^1H-NMR shifts (e.g., aromatic proton assignments) may arise from solvent polarity or tautomerism. Validate results by cross-referencing with XRD data and computational NMR prediction tools (e.g., ACD/Labs). For example, tautomeric equilibria in triazoloquinazolines were resolved by comparing experimental and DFT-simulated spectra .

Q. What experimental controls are necessary to validate the biological activity of this compound against off-target effects?

  • Methodological Answer : Include positive controls (e.g., cetirizine for H1_1-antihistaminic assays) and negative controls (vehicle-only treatments). Use siRNA knockdown or receptor antagonist co-treatment to confirm target specificity, as demonstrated in studies of clozapine analogs .

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